![molecular formula C9H10N2O4 B065792 6-Amino-2-ethyl-3-nitrobenzoic acid CAS No. 170785-03-2](/img/structure/B65792.png)
6-Amino-2-ethyl-3-nitrobenzoic acid
Descripción general
Descripción
6-Amino-2-ethyl-3-nitrobenzoic acid, also known as AENB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and has a nitro group, an amino group, and an ethyl group attached to its benzene ring. AENB is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a drug delivery system.
Mecanismo De Acción
6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action involves its ability to bind to specific receptors in the body, including the GABA receptor and the NMDA receptor. This binding activity can result in various physiological effects, including the modulation of neurotransmitter release and the inhibition of cell growth.
Biochemical and Physiological Effects
6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to modulate the release of neurotransmitters, including GABA and glutamate, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-2-ethyl-3-nitrobenzoic acid's unique properties make it a valuable tool for scientific research. Its ability to act as a fluorescent probe allows for the detection and measurement of various biological molecules, while its potential as a drug delivery system makes it a promising candidate for the development of new drugs. However, 6-Amino-2-ethyl-3-nitrobenzoic acid's limitations include its relatively high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are numerous future directions for research involving 6-Amino-2-ethyl-3-nitrobenzoic acid. One potential area of study is the development of new drugs based on 6-Amino-2-ethyl-3-nitrobenzoic acid's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand 6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action and its potential as a targeted drug delivery system. Finally, the development of new synthesis methods for 6-Amino-2-ethyl-3-nitrobenzoic acid could help to reduce its cost and make it more widely available for scientific research.
Aplicaciones Científicas De Investigación
6-Amino-2-ethyl-3-nitrobenzoic acid has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a fluorescent probe due to its ability to emit light when excited by a specific wavelength. This property makes it useful for detecting and measuring various biological molecules, including proteins, DNA, and RNA.
6-Amino-2-ethyl-3-nitrobenzoic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors in the body, making it a potential candidate for targeted drug delivery. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
Propiedades
Número CAS |
170785-03-2 |
---|---|
Nombre del producto |
6-Amino-2-ethyl-3-nitrobenzoic acid |
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
6-amino-2-ethyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-5-7(11(14)15)4-3-6(10)8(5)9(12)13/h3-4H,2,10H2,1H3,(H,12,13) |
Clave InChI |
XDIVFANNEVZXPZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 6-amino-2-ethyl-3-nitro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.